2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane
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Overview
Description
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane is a versatile chemical compound with the molecular formula C10H10F2O3 and a molecular weight of 216.1814 . This compound is known for its unique structure, which includes a difluoromethoxy group attached to a phenoxy ring, further connected to an oxirane ring. Its unique structure allows for various applications in scientific research, including drug synthesis, polymerization reactions, and chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane typically involves the reaction of m-(difluoromethoxy)phenol with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxirane ring . The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluoromethoxyphenoxyacetic acid.
Reduction: Formation of difluoromethoxyphenoxyethanol.
Substitution: Formation of various substituted oxirane derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function of these targets, leading to changes in biological pathways and processes . The difluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane
- 2-[[4-(Difluoromethoxy)phenoxy]methyl]oxirane
- 2-[[3-(Trifluoromethoxy)phenoxy]methyl]oxirane
Uniqueness
2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane is unique due to the specific positioning of the difluoromethoxy group on the phenoxy ring, which influences its reactivity and interaction with other molecules. This positioning enhances its utility in various chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
2-[[3-(difluoromethoxy)phenoxy]methyl]oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c11-10(12)15-8-3-1-2-7(4-8)13-5-9-6-14-9/h1-4,9-10H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYQGDUOPJDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=CC=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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